Fenpropathrin

Description

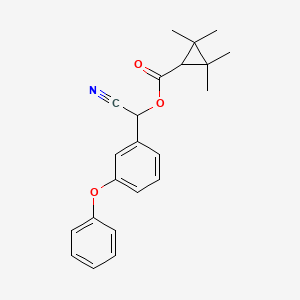

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUXKZZNEFRCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024002 | |

| Record name | Fenpropathrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish to brown liquid or solid, depending on purity and temperature. Used as an acaricide and insecticide., Pale yellow liquid; [Merck Index] Yellowish-brown liquid or solid; mp = 45-50 deg C; [HSDB] Yellow to brown liquid or solid (purity and temperature dependent); [CAMEO] Yellow-brown liquid or solid (depends on storage); mp = 45-50 deg C; [MSDSonline] | |

| Record name | FENPROPATHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenpropathrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In xylene 1000, cyclohexanone 1000, methanol 337 (all in g/kg at 25 °C), Soluble in common organic solvents (chloroform, acetone, methanol)., In water, 1.41X10-2 mg/l @ 25 °C. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.15 @ 25 °C | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000548 [mmHg], 5.48X10-6 mm Hg @ 20 °C | |

| Record name | Fenpropathrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil, Yellow brown liquid or solid | |

CAS No. |

39515-41-8, 64257-84-7 | |

| Record name | FENPROPATHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenpropathrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpropathrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpropathrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPROPATHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87BH96P0MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45-50 °C | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenpropathrin on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenpropathrin (B1672528), a type II synthetic pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells. This guide provides a detailed examination of the molecular mechanism of action of this compound on VGSCs, consolidating quantitative data, outlining experimental methodologies, and visualizing the pertinent signaling pathways and experimental workflows. This compound modifies the gating kinetics of these channels, leading to prolonged channel opening, membrane depolarization, and subsequent neuronal hyperexcitability, which underlies its insecticidal activity and potential neurotoxicity in non-target organisms.

Core Mechanism of Action

The primary molecular target of this compound is the α-subunit of the voltage-gated sodium channel.[1][2] Like other pyrethroids, this compound binds to the channel and disrupts its normal function by modifying its gating kinetics.[1][3] The principal effects are a significant slowing of the inactivation process and a delay in the deactivation (closing) of the channel upon repolarization.[4][5] This results in a persistent inward sodium current, leading to a prolonged depolarization of the neuronal membrane. This sustained depolarization can cause repetitive firing of action potentials, ultimately leading to paralysis and death in insects.[1][2]

This compound is classified as a Type II pyrethroid due to the presence of an α-cyano group in its structure. This class of pyrethroids is known to cause a longer-lasting modification of the sodium channel compared to Type I pyrethroids, resulting in more persistent channel opening.[5]

State-Dependent Interaction

The action of many pyrethroids, including likely this compound, is state-dependent, meaning they bind with different affinities to the different conformational states of the sodium channel (resting, open, and inactivated).[6] There is substantial evidence that Type II pyrethroids preferentially bind to the open state of the sodium channel.[6][7] This is demonstrated by the observation that repetitive stimulation of a neuron, which increases the frequency of channel opening, enhances the modifying effects of these compounds.[6]

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the effects of this compound on voltage-gated sodium channels and related physiological responses.

| Parameter | Value | Cell Type/Channel Isoform | Reference |

| Potency for Ca2+ Influx (EC50) | 5.3 µM (95% CI: 3.7–7.6 µM) | Mouse Neocortical Neurons | [8] |

| Efficacy for Ca2+ Influx (Emax) | 67.3 ± 4.4 (% of Veratridine response) | Mouse Neocortical Neurons | [8] |

Table 1: Potency and Efficacy of this compound-Induced Calcium Influx. This table presents the EC50 and Emax values for this compound's ability to stimulate calcium influx in mouse neocortical neurons, an effect that is secondary to the primary action on voltage-gated sodium channels.

| Channel Isoform Combination | This compound Concentration | Observed Effect | Reference |

| Nav1.3/β3 | 10 µM | Significant modification of channel function | [6][9] |

| Nav1.2/β1 | 10 µM | Weaker modification compared to Nav1.3/β3 | [6][9] |

Table 2: Differential Sensitivity of Voltage-Gated Sodium Channel Isoforms to this compound. This table illustrates the greater sensitivity of the Nav1.3/β3 channel combination, which is more prevalent during embryonic development, to this compound compared to the Nav1.2/β1 combination, which is more common in the adult brain.

| Parameter | This compound Concentration | Effect | Cell Type | Reference |

| I(Na) Inactivation | Dose-dependent | Increased proportion of slowly inactivating current | Rat Ventricular Myocytes | [4][10] |

| "Window" Current | Not specified | Increased | Rat Ventricular Myocytes | [4][10] |

Table 3: Effects of this compound on Sodium Current Kinetics in Cardiac Myocytes. This table describes the qualitative and dose-dependent effects of this compound on the inactivation kinetics of the sodium current and the "window" current in a cardiac context.

Signaling Pathways and Logical Relationships

The interaction of this compound with voltage-gated sodium channels initiates a cascade of events leading to neurotoxicity.

Signaling pathway of this compound's action on a voltage-gated sodium channel.

Experimental Protocols

The primary technique for characterizing the effects of this compound on VGSCs is patch-clamp electrophysiology.

Whole-Cell Voltage-Clamp Electrophysiology in Xenopus oocytes or Mammalian Cell Lines

This method allows for the direct measurement of ion currents across the cell membrane while controlling the membrane potential.

1. Cell Preparation and Channel Expression:

-

Xenopus laevis oocytes are injected with cRNA encoding the desired VGSC α and β subunits (e.g., Nav1.2, Nav1.3, β1, β3).

-

Alternatively, mammalian cell lines (e.g., HEK293) are transiently or stably transfected with plasmids containing the cDNA for the channel subunits.

-

Cells are incubated for 24-48 hours to allow for channel expression.

2. Electrophysiological Recording:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES, pH 7.4) and brought into contact with a single cell.

-

A high-resistance "giga-seal" is formed between the pipette and the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment.

-

The external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES, pH 7.4) is perfused over the cell.

-

This compound, dissolved in a suitable solvent like DMSO, is added to the external solution at the desired concentrations.

3. Voltage-Clamp Protocols:

-

Current-Voltage (I-V) Relationship: The cell is held at a negative potential (e.g., -100 mV) and then depolarized to a series of test potentials (e.g., from -80 mV to +60 mV in 5 mV increments) to determine the voltage-dependence of channel activation.

-

Steady-State Inactivation: The cell is held at various conditioning potentials for a prolonged period before a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV) to determine the voltage-dependence of steady-state inactivation.

-

Recovery from Inactivation: A two-pulse protocol is used to assess the rate at which channels recover from inactivation.

-

Repetitive Stimulation: Trains of short depolarizing pulses are applied to investigate use-dependent effects.

4. Data Analysis:

-

The recorded currents are analyzed to extract parameters such as peak current amplitude, time constants of activation and inactivation, and tail current decay kinetics.

-

Dose-response curves are generated by plotting the effect of this compound (e.g., percentage of modified channels) against its concentration to determine EC50 or IC50 values.

A typical experimental workflow for whole-cell voltage-clamp studies.

Conclusion

This compound's mechanism of action on voltage-gated sodium channels is characterized by the modification of channel gating, leading to prolonged channel opening and subsequent neuronal hyperexcitability. This action is dose-dependent and shows a differential sensitivity among various VGSC isoforms. While specific quantitative data for this compound remains somewhat limited in the public domain, the established principles of Type II pyrethroid action provide a robust framework for understanding its neurotoxic effects at the molecular level. Further research focusing on detailed kinetic analysis and binding studies with specific VGSC isoforms will be crucial for a more complete characterization of this compound's activity and for refining risk assessments for non-target species.

References

- 1. Structure and Function of Sodium Channel Nav1.3 in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Additivity of Pyrethroid Actions on Sodium Influx in Cerebrocortical Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actions of pyrethroid insecticides on sodium currents, action potentials, and contractile rhythm in isolated mammalian ventricular myocytes and perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversity and Convergence of Sodium Channel Mutations Involved in Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developmentally-regulated sodium channel subunits are differentially sensitive to alpha-cyano containing pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Fenpropathrin: A Comprehensive Technical Guide on its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpropathrin is a synthetic pyrethroid insecticide and acaricide widely utilized in agriculture to control a broad spectrum of pests.[1][2] As a member of the Type II pyrethroids, it is characterized by the presence of an α-cyano group, which contributes to its potent neurotoxicity in insects.[2] this compound acts as a modulator of voltage-gated sodium channels, leading to prolonged channel opening, hyperexcitation of the nervous system, paralysis, and ultimately, the death of the target pest.[1][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental methodologies.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for understanding its environmental fate, toxicology, and formulation development. A summary of these properties is presented in the tables below.

Table 1: Chemical Identification of this compound

| Property | Value | Source(s) |

| IUPAC Name | (RS)-alpha-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |

| CAS Number | 39515-41-8 (unstated stereochemistry); 64257-84-7 (racemate) | |

| Molecular Formula | C₂₂H₂₃NO₃ | |

| Molecular Weight | 349.4 g/mol | |

| Synonyms | Danitol, Meothrin, Rody, Fenpropanate, S-3206, SD-41706, WL-41706 |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Physical State | Yellow-brown solid or viscous liquid | |

| Melting Point | 45-50 °C | |

| Boiling Point | Decomposes before boiling at atmospheric pressure. Estimated at 377-448.2 °C. | |

| Vapor Pressure | 7.3 x 10⁻⁴ Pa (5.48 x 10⁻⁶ mmHg) at 20°C | |

| Density | 1.15 g/cm³ at 25°C | |

| Flash Point | 205 °C | |

| pKa | Not applicable (non-ionizable) |

Table 3: Solubility of this compound

| Solvent | Solubility | Temperature | Source(s) |

| Water | 0.33 mg/L (at pH 7) | 20°C | |

| 1.4 x 10⁻⁵ g/L | 25°C | ||

| Methanol | 23,000 - 266,000 mg/L | 20-25°C | |

| n-Hexane | 50,000 mg/L | 20°C | |

| Xylene | 50,000 - 860,000 mg/L | 20-25°C | |

| Acetone | > 500 g/L | 23°C | |

| Cyclohexanone | 950 g/L | 25°C | |

| Ethyl Acetate | > 500 g/L | 23°C |

Table 4: Partition and Adsorption Coefficients of this compound

| Coefficient | Value | Source(s) |

| Octanol-Water Partition Coefficient (Log Kow) | 6.0 | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 5,000 - 340,000 |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of a specific compound like this compound are often proprietary or documented in internal reports of regulatory agencies. However, standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically followed.

Melting Point Determination (Capillary Method - adapted from standard laboratory procedures):

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Water Solubility (Flask Method - adapted from OECD 105):

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20°C) until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure (Knudsen Effusion Method - general principle):

-

A sample of this compound is placed in a Knudsen cell, which has a small orifice.

-

The cell is heated to a specific temperature under vacuum.

-

The rate of mass loss of the sample due to effusion through the orifice is measured.

-

The vapor pressure is calculated from the rate of effusion and the properties of the cell and the substance.

Residue Analysis (QuEChERS and GC/MS - general workflow):

For the determination of this compound residues in environmental or biological samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Gas Chromatography-Mass Spectrometry (GC/MS) is a common approach.

-

Extraction: The sample is homogenized and extracted with an organic solvent (e.g., acetonitrile).

-

Salting Out: Salts are added to induce phase separation.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: The supernatant is treated with a sorbent to remove interfering matrix components.

-

Analysis: The final extract is analyzed by GC/MS to identify and quantify this compound.

Signaling and Metabolic Pathways

Mechanism of Action

This compound's primary mode of action is the disruption of nerve function in insects by targeting voltage-gated sodium channels. This interaction prevents the normal closing of these channels, leading to a persistent influx of sodium ions. The resulting continuous nerve impulses cause hyperexcitation, paralysis, and eventual death of the insect.

Metabolic Pathway

In mammals and the environment, this compound is metabolized through several key reactions, primarily involving the cleavage of the ester linkage. This initial hydrolysis is a major detoxification pathway. Further metabolism includes hydroxylation and oxidation reactions.

Conclusion

This technical guide has summarized the core chemical and physical properties of this compound, providing a valuable resource for researchers and professionals in related fields. The data presented in a structured format allows for easy comparison and reference. While specific, detailed experimental protocols for determining each property are not publicly available, this guide outlines the standard methodologies employed. The provided diagrams illustrate the key signaling pathway of its neurotoxic action and its primary metabolic degradation route, offering a comprehensive overview of this widely used insecticide.

References

Synthesis pathway for 2,2,3,3-tetramethylcyclopropanecarboxylate

An In-depth Technical Guide on the Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylate

Introduction

2,2,3,3-Tetramethylcyclopropanecarboxylic acid and its esters are significant intermediates in the synthesis of various commercial products, most notably third-generation pyrethroid insecticides such as fenpropathrin.[1][2] The highly substituted cyclopropane (B1198618) ring is a key structural motif that imparts potent biological activity. The compound is a structural analogue of chrysanthemic acid, a component of natural pyrethrins.[2][3] Due to the high ring strain of the cyclopropane moiety, its synthesis requires specific and often highly reactive chemical pathways.[4] This document provides a detailed technical overview of the primary synthesis pathways for 2,2,3,3-tetramethylcyclopropanecarboxylates, intended for researchers, chemists, and professionals in the field of drug development and agrochemicals.

Core Synthesis Strategies

The synthesis of a target 2,2,3,3-tetramethylcyclopropanecarboxylate can be approached via two primary strategies:

-

Direct Cyclopropanation: This involves the direct formation of the cyclopropane ring from an alkene and a carbene precursor, which already contains the ester functionality. This is a highly efficient route that builds the core structure and installs the desired functional group in a single key step.

-

Two-Stage Synthesis (Acid Formation followed by Esterification): This common industrial approach involves first synthesizing the stable 2,2,3,3-tetramethylcyclopropanecarboxylic acid intermediate. This acid is then isolated, purified, and subsequently converted to the desired ester in a separate step. This allows for greater flexibility in producing a variety of different esters from a common intermediate.

Experimental Protocols

This section details the methodologies for the key transformations in the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylate.

Pathway 1: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Intermediate

A prevalent industrial method involves synthesizing an alkyl ester of the target acid, followed by saponification to yield the free carboxylic acid.[1]

Step 1: Cyclopropanation

This reaction forms the core cyclopropane ring. A common method is the reaction of tetramethylethylene (2,3-dimethyl-2-butene) with a diazoacetate ester (e.g., n-butyl diazoacetate), often in the presence of a catalyst.[1] This process generates the corresponding n-butyl 2,2,3,3-tetramethylcyclopropanecarboxylate.

Step 2: Saponification and Acidification

The crude ester from the cyclopropanation step is hydrolyzed to the carboxylic acid using a strong base, followed by acidification.

Protocol:

-

In a suitable reaction flask, combine n-butyl 2,2,3,3-tetramethylcyclopropanecarboxylate, 14.5 g of sodium hydroxide (B78521), 80 mL of water, and 40 mL of 95% ethanol (B145695).[1] The ethanol acts as a co-solvent to facilitate the reaction between the aqueous and organic phases.[1]

-

Heat the mixture to reflux at a temperature of 95-105°C for approximately 8 hours.[1]

-

After the reaction is complete, distill the ethanol and the by-product butanol from the reaction mixture at a temperature of 78-99°C.[1]

-

Add 50 mL of water to the remaining solution and, while maintaining a temperature of about 70°C, add 15% hydrochloric acid to neutralize the excess sodium hydroxide and adjust the pH to 2-4.[1]

-

The 2,2,3,3-tetramethylcyclopropanecarboxylic acid will precipitate as a white solid.[1]

-

Cool the mixture to room temperature, filter the solid, wash with water, and dry to obtain the final product.[1]

Note: An alternative method utilizes the product acid itself as a phase transfer catalyst, which can increase the reaction yield to over 96% and reduce the reaction time to 6 hours.[5]

References

- 1. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 5. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

The Genesis of a Potent Acaricide: An In-depth Technical Guide to the Discovery and Developmental History of Fenpropathrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, developmental history, and core scientific principles of Fenpropathrin, a prominent Type II synthetic pyrethroid. We delve into its mechanism of action, synthesis, toxicological profile, and the experimental methodologies that have been pivotal in its characterization.

Discovery and Classification: A New Generation of Pyrethroids

This compound, chemically known as (RS)-α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate, emerged from extensive research aimed at developing photostable synthetic pyrethroids with broad-spectrum insecticidal and acaricidal activity. First synthesized in 1971 and commercialized in 1980, it represented a significant advancement in pesticide development.[1]

This compound is classified as a Type II pyrethroid, a designation based on its chemical structure and distinct toxicological effects.[1] The defining feature of Type II pyrethroids is the presence of an α-cyano group on the 3-phenoxybenzyl alcohol moiety.[1][2] This structural feature confers a more potent neurotoxic action compared to Type I pyrethroids, which lack this cyano group.[1] The toxicological syndromes associated with these two types are also different; Type II pyrethroids typically induce a "CS-syndrome" characterized by choreoathetosis (writhing), and salivation in mammals, in contrast to the "T-syndrome" (tremors) caused by Type I pyrethroids.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mode of action for this compound, like other pyrethroids, is its interaction with voltage-gated sodium channels (VGSCs) in the nervous systems of target pests. These channels are crucial for the generation and propagation of nerve impulses.

This compound binds to a specific site on the α-subunit of the sodium channel protein. This binding modifies the gating kinetics of the channel, specifically by delaying both the activation and inactivation processes. The result is a prolonged opening of the sodium channels, leading to a persistent influx of sodium ions into the neuron. This sustained depolarization causes repetitive nerve discharges, leading to hyperexcitation of the nervous system, followed by paralysis and ultimately, the death of the insect or mite. The α-cyano group of Type II pyrethroids like this compound is crucial for this prolonged channel opening.

While highly effective against insects, this compound exhibits selective toxicity. This is attributed to several factors, including differences in the sensitivity of sodium channels between insects and mammals, as well as variations in metabolic pathways that lead to faster detoxification in mammals.

dot

Caption: Signaling pathway of this compound's neurotoxic action.

Synthesis of this compound

The chemical synthesis of this compound can be achieved through a multi-step process. A common and industrially viable route involves the esterification of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with α-cyano-3-phenoxybenzyl alcohol.

A notable synthetic method involves the following key steps:

-

Acid Chloride Formation: 2,2,3,3-tetramethylcyclopropanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acyl chloride. This reaction is typically carried out at temperatures ranging from 14-50°C for 3-5 hours.

-

Esterification: The resulting acyl chloride is then reacted with 3-phenoxybenzaldehyde (B142659) in the presence of sodium cyanide and a base, such as triethylamine, in an aqueous-organic solvent mixture. The reaction proceeds over a wide temperature range, from -30 to 80°C. The product, this compound, can then be isolated and purified, often through recrystallization, to yield a solid product.

dot

Caption: Simplified workflow for the synthesis of this compound.

Toxicological Profile

The toxicity of this compound has been extensively studied across various species and exposure routes. The data is summarized in the tables below.

Acute and Chronic Toxicity in Mammals

| Species | Route | Parameter | Value (mg/kg bw) | Toxicity Category | Reference(s) |

| Rat | Oral | LD₅₀ | 48.5 - 54.0 (vehicle dependent) | High | |

| Rat | Dermal | LD₅₀ | 870 - 1600 (vehicle dependent) | Moderate | |

| Rat | Inhalation | LC₅₀ | >556 mg/m³ | Low | |

| Rabbit | Dermal | LD₅₀ | >2000 | Low | |

| Rat | Oral | NOAEL | 2.6 (3-generation reproduction) | - | |

| Dog | Oral | NOAEL | 3.0 (1-year chronic) | - |

Ecotoxicological Data

| Species | Parameter | Value (µg/L) | Duration | Toxicity | Reference(s) |

| Rainbow Trout | LC₅₀ | 2.3 | 96-hr | Extremely High | |

| Bluegill Sunfish | LC₅₀ | 2.2 | 96-hr | Extremely High | |

| Daphnia magna | EC₅₀ | 0.53 | 48-hr | Extremely High | |

| Mallard Duck | LD₅₀ | 1089 mg/kg | - | Slightly Toxic | |

| Bobwhite Quail | LD₅₀ | >10000 mg/kg | - | Practically Non-toxic | |

| Honey Bee (contact) | LD₅₀ | 0.05 µ g/bee | 48-hr | Highly Toxic |

Experimental Protocols

Protocol for Patch-Clamp Analysis of this compound's Effect on Sodium Channels

This protocol provides a generalized framework for investigating the effects of this compound on voltage-gated sodium channels in cultured neurons using the whole-cell patch-clamp technique.

1. Cell Culture:

-

Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions (37°C, 5% CO₂).

-

Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

-

Allow cells to differentiate and establish stable sodium channel expression (typically >7 days in vitro for primary neurons).

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

3. Electrophysiological Recording:

-

Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal and achieve the whole-cell configuration on a target neuron.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the closed, resting state.

-

Record baseline sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

-

Apply this compound at the desired concentration by perfusing the recording chamber.

-

Record sodium currents at various time points during and after this compound application to observe changes in current amplitude and kinetics, particularly the development of a slow-inactivating "tail current" upon repolarization.

4. Data Analysis:

-

Measure the peak inward sodium current and the amplitude of the tail current.

-

Analyze the time course of inactivation of the sodium current in the absence and presence of this compound.

-

Construct dose-response curves to determine the EC₅₀ of this compound's effect.

dot

Caption: Experimental workflow for patch-clamp analysis.

Protocol for Determining this compound Residues by GC-MS

This protocol outlines a general procedure for the extraction and quantification of this compound residues in a sample matrix (e.g., agricultural produce) using the QuEChERS method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

1. Sample Preparation (QuEChERS Method):

-

Homogenize a representative sample (e.g., 10-15 g) in a high-speed blender.

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).

-

Vortex for 30 seconds and centrifuge at >3000 rpm for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph Conditions:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Start at 70°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound.

-

-

Quantification: Prepare a calibration curve using certified this compound standards. Analyze the samples and quantify the residue levels by comparing the peak areas to the calibration curve.

Metabolism and Environmental Fate

This compound undergoes metabolic degradation in organisms and the environment. In rats, it is rapidly absorbed and almost completely eliminated within 48 hours, primarily through urine and feces. The major biotransformation reactions include oxidation of the methyl groups on the acid moiety and cleavage of the ester linkage.

In soil, this compound degrades through a combination of microbial action and photodegradation. Its persistence in soil is variable, with a half-life ranging from 11 to 17 days under aerobic conditions. Due to its tendency to adsorb to soil particles, it has a low potential for leaching into groundwater.

Conclusion

This compound stands as a significant development in the history of synthetic pyrethroids. Its unique chemical structure, characterized by the α-cyano group, confers a potent and specific mechanism of action against a broad range of agricultural pests. A thorough understanding of its synthesis, toxicological profile, and the experimental methods used for its evaluation is crucial for its continued safe and effective use in pest management programs. This guide provides a foundational resource for professionals in the fields of agrochemical research, toxicology, and drug development.

References

Fenpropathrin's Mode of Action in Target Insect Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenpropathrin (B1672528), a synthetic pyrethroid insecticide, exerts its potent insecticidal activity by targeting the voltage-gated sodium channels (VGSCs) within the nervous system of susceptible insect species. This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's mode of action. It details the current understanding of its interaction with insect VGSCs, presents available toxicological data, outlines key experimental protocols for its study, and visualizes the critical pathways and workflows involved in its toxicological assessment. While the primary mechanism of action is well-established, specific quantitative data on the direct interaction of this compound with insect sodium channels at the molecular level remains an area for further investigation.

Core Mechanism of Action: Targeting Voltage-Gated Sodium Channels

This compound, like other pyrethroid insecticides, primarily acts as a neurotoxin.[1][2] Its principal molecular target is the α-subunit of the voltage-gated sodium channel, a transmembrane protein crucial for the initiation and propagation of action potentials in insect neurons.[3][4]

The binding of this compound to the insect VGSC induces a significant modification of the channel's gating kinetics. Specifically, it slows both the activation and, more critically, the inactivation of the channel. This results in a prolonged influx of sodium ions (Na+) into the neuron during depolarization, leading to a state of hyperexcitability. The sustained depolarization and repetitive firing of neurons disrupt normal nerve impulse transmission, causing tremors, paralysis, and ultimately, the death of the insect.[1]

This compound is classified as a Type I/II pyrethroid, exhibiting characteristics of both groups. This is attributed to its chemical structure, which includes an α-cyano group, typically associated with Type II pyrethroids that cause a more prolonged channel opening.

While the primary site of action is the VGSC, some evidence suggests that pyrethroids may also have secondary effects on other ion channels, such as calcium (Ca2+) and chloride (Cl-) channels, although the toxicological significance of these interactions is less defined.

Data Presentation: Toxicological Endpoints of this compound

| Target Insect Species | Bioassay Method | LC50 | Exposure Time | Reference |

| Spodoptera litura (moths) | Diet Incorporation | > emamectin (B195283) benzoate, < chlorpyrifos | - | |

| Musca domestica (housefly) | Topical Application | 0.0133 ppm (susceptible strain) | - | |

| Musca domestica (housefly) | Topical Application | 0.0846 ppm (field strain) | - |

| Target Insect Species | Bioassay Method | LD50 | Exposure Time | Reference |

| Apis mellifera (honey bee) | Oral | 0.05 µ g/bee | 48 hours | |

| Spodoptera litura | - | - | - |

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound's Neurotoxic Action

Caption: Molecular mechanism of this compound leading to insect mortality.

Experimental Workflow for In Vitro Electrophysiological Analysis

Caption: Workflow for patch-clamp analysis of this compound's effects.

Experimental Workflow for In Vivo Toxicological Bioassay

Caption: Workflow for determining this compound's lethal concentration/dose.

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Recording

Objective: To characterize the effects of this compound on the kinetics of voltage-gated sodium channels in isolated insect neurons.

Methodology:

-

Neuronal Preparation:

-

Isolate central nervous system (CNS) ganglia from the target insect species (e.g., cockroach, Periplaneta americana, or housefly, Musca domestica).

-

Enzymatically dissociate the ganglia to obtain a suspension of individual neurons.

-

Plate the neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips) and maintain in an appropriate insect saline solution.

-

-

Electrophysiological Recording:

-

Utilize the whole-cell patch-clamp technique to record sodium currents from individual neurons.

-

External Solution (Insect Saline): Composition should be optimized for the specific insect species, typically containing (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 4 MgCl2, 10 HEPES, and glucose, with pH adjusted to 7.2-7.4.

-

Internal (Pipette) Solution: Typically contains (in mM): 140 CsF (to block potassium channels), 10 NaCl, 1 EGTA, 10 HEPES, with pH adjusted to 7.2-7.4.

-

Establish a high-resistance (>1 GΩ) seal between the patch pipette and the neuron membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure all sodium channels are in the closed, resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

-

Record baseline sodium currents in the absence of this compound.

-

-

This compound Application:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the external saline to achieve the desired final concentrations.

-

Apply this compound to the bath containing the neuron using a perfusion system.

-

-

Data Acquisition and Analysis:

-

Record sodium currents at various concentrations of this compound.

-

Measure the peak inward current amplitude, the time course of current inactivation, and the amplitude and decay of the tail current upon repolarization.

-

Analyze the voltage-dependence of channel activation and inactivation.

-

Construct dose-response curves by plotting the effect of this compound (e.g., percentage of modified channels, slowing of inactivation) against its concentration to determine the EC50 or IC50 value.

-

Schild Analysis: To determine the binding affinity (Kd) of inactive isomers, competitive binding experiments can be performed where the reduction in the effect of an active isomer by an inactive isomer is measured.

-

In Vivo Toxicology: Topical Application Bioassay

Objective: To determine the contact toxicity (LD50) of this compound to a target insect species.

Methodology:

-

Insect Rearing:

-

Rear a susceptible strain of the target insect species (e.g., Musca domestica or Spodoptera litura) under controlled laboratory conditions (temperature, humidity, photoperiod).

-

Use insects of a uniform age and weight for the bioassay.

-

-

Insecticide Preparation:

-

Prepare a stock solution of technical grade this compound in a volatile solvent such as acetone.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

-

-

Application:

-

Anesthetize the insects briefly (e.g., with CO2 or by chilling).

-

Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thorax of each insect.

-

A control group should be treated with the solvent only.

-

Treat a sufficient number of insects (e.g., 20-30) for each concentration and the control.

-

-

Incubation and Observation:

-

Place the treated insects in clean containers with access to food and water.

-

Maintain the containers under the same controlled conditions as for rearing.

-

Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to make a coordinated movement when prodded.

-

-

Data Analysis:

-

Correct the observed mortality for any control mortality using Abbott's formula.

-

Perform probit analysis on the corrected mortality data to calculate the LD50 value, its 95% confidence limits, and the slope of the dose-response curve.

-

Conclusion

This compound is a potent neurotoxic insecticide that primarily targets voltage-gated sodium channels in insects. Its mode of action, involving the prolongation of sodium channel opening, leads to hyperexcitation of the nervous system and subsequent paralysis and death. While the qualitative aspects of its mechanism are well-documented, a significant gap exists in the availability of specific quantitative data (Kd, EC50, IC50) for the interaction of this compound with insect sodium channels. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these parameters and contribute to a more comprehensive understanding of this compound's neurotoxic effects at the molecular level. Such data is crucial for the development of more selective and effective insecticides and for managing the evolution of insecticide resistance in pest populations.

References

- 1. Testing the Dose Addition Hypothesis: The Impact of Pyrethroid Insecticide Mixtures on Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbpas.com [ijbpas.com]

- 3. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The insect voltage-gated sodium channel as target of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Fenpropathrin in Plant Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropathrin (B1672528), a synthetic pyrethroid insecticide and acaricide, is widely used in agriculture to control a broad spectrum of pests on various crops. Understanding its metabolic pathways within plant tissues is crucial for assessing residue levels, ensuring food safety, and conducting environmental risk assessments. This technical guide provides an in-depth overview of the biotransformation of this compound in plants, detailing the primary metabolic reactions, identified metabolites, and their distribution within plant tissues. It includes a summary of quantitative data, detailed experimental protocols for residue analysis, and visualizations of the metabolic pathways and experimental workflows.

Introduction

This compound [(RS)-α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate] acts as a potent neurotoxin in insects by interfering with sodium channel function. When applied to crops, it is subject to various metabolic processes by plant enzymes, leading to its degradation and the formation of various metabolites. The rate and pathway of this metabolism can vary depending on the plant species, environmental conditions, and the specific tissues involved. Generally, this compound itself is the primary residue component found in the edible portions of plants, such as fruits, whereas degradation products are more abundant in the leaves[1][2]. Translocation of this compound and its metabolites within the plant is limited[1].

Metabolic Pathways of this compound in Plants

The metabolism of this compound in plants proceeds through several key biochemical reactions. These transformations reduce the toxicity of the parent compound and facilitate its sequestration or further degradation. The primary metabolic pathways include:

-

Ester Cleavage: The most significant initial step is the hydrolysis of the ester linkage, which splits the molecule into its constituent acid and alcohol moieties. This reaction yields 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMPA) and α-cyano-3-phenoxybenzyl alcohol. The latter is unstable and is rapidly oxidized to 3-phenoxybenzoic acid (3-PBA)[2][3].

-

Hydroxylation: The this compound molecule can undergo hydroxylation at two primary sites:

-

Phenoxy Group: Hydroxylation of the phenoxybenzyl moiety, predominantly at the 4'-position, results in the formation of 4'-hydroxy-fenpropathrin (4'-OH-fenpropathrin). Hydroxylation at the 2'-position also occurs.

-

Gem-dimethyl Group: The methyl groups on the cyclopropane (B1198618) ring can also be hydroxylated, leading to further oxidation to carboxylic acids.

-

-

Hydrolysis of the Cyano Group: The cyano (-CN) group can be hydrolyzed to a carbamoyl (B1232498) (-CONH2) group and subsequently to a carboxyl (-COOH) group.

-

Conjugation: The hydroxylated metabolites, as well as the carboxylic acid and alcohol products from ester cleavage, readily undergo conjugation with endogenous plant molecules, primarily sugars, to form more polar and water-soluble glycosides. In plants like oranges, cabbage, and beans, malonylglucosides are the main conjugates formed, while in tomatoes, gentiobiosides are predominant.

Below is a diagram illustrating the primary metabolic pathways of this compound in plant tissues.

Caption: Metabolic pathways of this compound in plants.

Quantitative Data on this compound and its Metabolites

The distribution and concentration of this compound and its metabolites vary between different plant tissues and over time after application. The parent compound is generally the most significant residue in fruits, while metabolites are more prominent in leaves. The following tables summarize quantitative data from metabolism studies in tomato and cotton.

Table 1: Distribution of ¹⁴C-Residues in Tomato Plants 19 Days After Final Application

| Plant Part | Benzyl-label (mg/kg) | Cyclopropyl-label (mg/kg) |

| Leaves | 5.8 | 4.0 |

| Stem and Petioles | 0.49 | 0.53 |

| Fruit | 0.10 | 0.04 |

Table 2: Characterization of this compound and its Metabolites in Tomato Leaves (% of Total Radioactive Residue)

| Compound/Fraction | Benzyl-label (% TRR) | Cyclopropyl-label (% TRR) |

| This compound | 36.5 | 39.1 |

| This compound-CH₂OH conjugates | 2.2 | 2.1 |

| 4'-OH-Fenpropathrin-CH₂OH conjugates | 1.0 | 0.9 |

| This compound-(CH₂OH)₂ | 3.1 | 2.7 |

| 4'-OH-PBacid conjugates | 7.0 | - |

| PBacid conjugates | 2.0 | - |

| TMPA conjugates | - | 4.6 |

| TMPA-CH₂OH conjugates | - | 7.5 |

| Other conjugated metabolites | 33.1 | 30.6 |

| Other free metabolites | 5.7 | 5.1 |

| Non-extractable | 9.3 | 7.4 |

Table 3: Identity of this compound and its Metabolites in Cotton Plant Parts (mg/kg this compound equivalents)

| Compound/Fraction | Seed Rinse | Seed Extract | Lint | Foliage |

| This compound | 0.71 | 0.45 | 69.2 | 54.2 |

| 4'-OH-Fenpropathrin | - | 0.01 | 0.8 | 1.6 |

| PBacid | - | 0.01 | 0.2 | 1.6 |

| Other free metabolites | - | - | 1.4 | 6.7 |

| Other conjugated metabolites | - | - | 12.0 | 13.0 |

| Non-extractable | - | - | 2.9 | 7.7 |

Experimental Protocols for Residue Analysis

The analysis of this compound and its metabolites in plant tissues typically involves extraction, cleanup, and instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for its efficiency and effectiveness.

Sample Preparation and Extraction (QuEChERS Method)

This protocol is a representative example for the analysis of this compound and its metabolites in fruits and vegetables.

-

Homogenization: Weigh a representative portion (e.g., 10-15 g) of the plant tissue sample (fruit, leaf, etc.) into a blender and homogenize until a uniform paste is achieved.

-

Extraction:

-

Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724).

-

Add internal standards if required.

-

Add a salt mixture, typically containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

-

Securely cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL dSPE tube.

-

The dSPE tube should contain a mixture of sorbents to remove interfering matrix components. A common combination for general plant matrices is 150 mg anhydrous MgSO₄ and 25 mg Primary Secondary Amine (PSA). For samples with high pigment content, such as leaves, 25-50 mg of graphitized carbon black (GCB) may be included.

-

Vortex the dSPE tube for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

-

-

Final Extract Preparation:

-

Carefully collect the supernatant.

-

The extract can be directly analyzed by GC-MS/MS or LC-MS/MS. For LC-MS/MS, it may be necessary to evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

-

Caption: A typical QuEChERS workflow for this compound analysis.

Instrumental Analysis (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound and its more polar metabolites.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) and/or ammonium (B1175870) formate (B1220265) (e.g., 5 mM), is common.

-

Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for this compound and its metabolites.

-

Mass Spectrometry: Analysis is performed in Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for each analyte are selected for specific and sensitive detection.

Table 4: Example LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 350.2 | 125.1 | 97.1 |

| 4'-OH-Fenpropathrin | 366.2 | 125.1 | 200.1 |

| 3-PBA | 213.1 (ESI-) | 169.1 | 93.0 |

| TMPA | 171.1 (ESI-) | 127.1 | 85.1 |

Note: Ionization mode and m/z values may vary depending on the instrument and source conditions. 3-PBA and TMPA may show better sensitivity in negative ion mode (ESI-).

Conclusion

The metabolism of this compound in plant tissues is a multifaceted process involving ester cleavage, hydroxylation, and conjugation. These pathways lead to the formation of metabolites that are generally more polar and less toxic than the parent compound. The parent this compound tends to be the major residue component in fruits, while a more complex profile of metabolites is found in leaves. The use of robust analytical methods like QuEChERS coupled with LC-MS/MS or GC-MS/MS allows for the accurate quantification of these residues, which is essential for ensuring food safety and regulatory compliance. This guide provides a foundational understanding of these processes for researchers and professionals in related fields.

References

Environmental Fate and Degradation of Fenpropathrin in Soil and Water: A Technical Guide

Abstract

Fenpropathrin (B1672528) is a synthetic Type II pyrethroid insecticide and acaricide used to control a wide range of pests on fruits, vegetables, and other crops.[1][2] Due to its high toxicity to non-target organisms, particularly aquatic invertebrates and fish, understanding its environmental fate and degradation is critical for accurate risk assessment.[1][3] This technical guide provides an in-depth overview of the degradation pathways, persistence, and influencing factors of this compound in soil and aquatic environments. The primary degradation route in soil is microbial metabolism under aerobic conditions, involving ester hydrolysis as the initial step.[4][5] In water, degradation is primarily driven by pH-dependent hydrolysis, which is significantly faster under alkaline conditions, and by photodegradation.[2][6] This document summarizes quantitative degradation data, details common experimental protocols for fate studies, and provides visual representations of degradation pathways and experimental workflows.

Degradation in Soil

The dissipation of this compound in soil is a complex process influenced by biotic and abiotic factors, with microbial activity being the principal driver.[5][7]

Biotic Degradation

Microbial degradation is the most significant pathway for this compound dissipation in soil.[7] Studies have shown that degradation is rapid in aerobic environments but proceeds slowly under anaerobic conditions, and is almost negligible in sterile soils, confirming the essential role of aerobic microorganisms.[5]

The primary metabolic pathway begins with the cleavage of the carboxylester linkage by microbial enzymes.[4][8] This hydrolysis yields two main initial metabolites: 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMPA) and 3-phenoxybenzaldehyde (B142659).[4] The 3-phenoxybenzaldehyde is then rapidly oxidized to 3-phenoxybenzoic acid (PBA), a common metabolite for many pyrethroids.[4][9] Further metabolism can occur, such as the hydroxylation of PBA to form 4-hydroxy-3-phenoxybenzoic acid (4-hydroxy-PBA).[4] Other identified major degradation products in soil metabolism studies include desphenylthis compound and 4'-OH-fenpropathrin.[10]

This compound possesses a chiral center, and its degradation in soil is enantioselective.[9] Research indicates that the R-enantiomer is preferentially degraded over the S-enantiomer, leading to an enrichment of the S-form in the soil over time.[9][11]

Abiotic Degradation

While microbial action is dominant, abiotic processes can contribute to a lesser extent. Photodegradation on the soil surface can occur, but this compound's tendency to adsorb to soil particles may limit its exposure to sunlight.[3] Chemical hydrolysis in soil is generally slow unless the soil pH is alkaline.

Factors Influencing Soil Degradation

Several environmental and soil-specific factors govern the rate of this compound degradation:

-

Microbial Activity: As the primary degradation mechanism, factors promoting a healthy microbial population (e.g., optimal moisture, temperature, organic matter) will enhance this compound breakdown.[5]

-

Temperature: Higher temperatures generally increase the rate of both microbial activity and chemical reactions, leading to faster degradation.[5]

-

Moisture Content: Adequate soil moisture is crucial for microbial function; thus, it positively correlates with the degradation rate.[5]

-

Soil Type and Organic Matter: this compound has a high potential to adsorb to soil organic matter and clay particles.[12] This adsorption can reduce its bioavailability to microorganisms, potentially slowing degradation.[13]

-

pH: Soil pH can influence microbial populations and the rate of chemical hydrolysis. Degradation is generally faster in alkaline soils.[5]

Degradation in Water

In aquatic systems, this compound degradation is primarily governed by chemical hydrolysis and photodegradation. Its low water solubility means it is more likely to be found adsorbed to sediment than dissolved in the water column.[1][14]

Hydrolysis

The hydrolysis of the ester linkage in this compound is highly dependent on pH.[3] The molecule is very stable and persistent under acidic and neutral conditions (pH 5 and 7).[2] However, under alkaline conditions (pH 9), the rate of hydrolysis increases significantly.[2]

Photodegradation

This compound is susceptible to photodegradation in aqueous solutions when exposed to sunlight or UV light.[6][15] The process follows pseudo-first-order kinetics.[6] The rate of photodegradation can be influenced by the presence of other substances in the water. Photosensitizers, such as humic acids and riboflavin, can accelerate the degradation process, while other substances may inhibit it.[6][15]

Degradation in Water-Sediment Systems

Due to its hydrophobic nature, this compound partitioning to sediment is a key process in its aquatic fate. In water-sediment systems, the overall dissipation is a combination of degradation in both the water and sediment phases, with microbial activity in the sediment playing a significant role. The half-life in a total water-sediment system is considerably shorter than the hydrolysis half-life in water alone.[1]

Quantitative Degradation Data

The persistence of this compound is typically expressed as a half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate.

Table 1: Half-life (DT₅₀) of this compound in Soil

| Soil Type/Condition | Enantiomer/Mixture | Half-life (days) | Reference |

| Aerobic Soil | Racemic Mixture | 11 - 17 | [5] |

| Un-sterilized Soil | Racemic Mixture | 56.2 | [7] |

| Sterilized Soil | Racemic Mixture | 135.1 | [7] |

| Non-sterile Soil | S-fenpropathrin | 17.8 | [9][11] |

| Non-sterile Soil | R-fenpropathrin | 12.6 | [9][11] |

| Alkaline Soil | S-fenpropathrin | 15.3 | [5] |

| Alkaline Soil | R-fenpropathrin | 16.2 | [5] |

Table 2: Half-life (DT₅₀) of this compound in Water

| System | Conditions | Half-life | Reference |

| Hydrolysis | pH 5, 20°C | >200 days | [2] |

| Hydrolysis | pH 7, 20°C | 1130 days | [1] |

| Hydrolysis | pH 9, 20°C | 17.1 days | [2] |

| Water-Sediment System | Not specified | 28 days | [1] |

| Photodegradation | Aqueous solution, Sunlight | 3.16 hours | [16] |

| Photodegradation | Aqueous solution, UV light | 58.29 hours | [16] |

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed to study the environmental fate of pesticides.[17][18]

Aerobic Soil Metabolism Study (Adapted from OECD 307)

This study aims to determine the rate and pathway of degradation in soil under controlled aerobic laboratory conditions.

-

Soil Selection and Preparation: Select and characterize a representative agricultural soil (e.g., for texture, pH, organic carbon).[19] The soil is typically sieved (e.g., 2 mm) and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).[19]

-

Test Substance Application: Apply ¹⁴C-labeled this compound (labeled at a stable position in the molecule) uniformly to the soil samples.[5] The application rate should be relevant to typical agricultural use.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).[5] Maintain aerobic conditions by passing a stream of humidified, carbon dioxide-free air through the incubation vessels.[5]

-

Trapping Volatiles: Pass the effluent air through traps (e.g., ethylene (B1197577) glycol for organic volatiles, ethanolamine (B43304) or NaOH for ¹⁴CO₂) to capture any volatile degradation products.

-

Sampling: Collect replicate soil samples at pre-determined intervals over the study period (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction: Extract residues from the soil samples using an appropriate solvent system, such as a mixture of methanol (B129727) and 0.1N HCl or petroleum ether and acetone.[5][10] Perform the extraction multiple times to ensure high recovery.

-

Analysis:

-

Quantify the total radioactivity in the extracts and unextracted soil (via combustion) using Liquid Scintillation Counting (LSC).

-

Profile the extracts using chromatographic techniques (e.g., HPLC with a radioactivity detector or TLC) to separate the parent this compound from its degradation products.

-

Identify and quantify the major degradation products, often using co-chromatography with reference standards and confirmation by mass spectrometry (LC-MS/MS or GC/MS).[4]

-

-

Data Analysis: Calculate the dissipation half-life (DT₅₀) of this compound using appropriate kinetic models (e.g., single first-order kinetics).[8]

Hydrolysis as a Function of pH (Adapted from OECD 111)

This study evaluates the abiotic degradation of this compound in water at different pH levels.

-

Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4 or 5 (acidic), pH 7 (neutral), and pH 9 (alkaline).[3]

-

Test Substance Application: Add ¹⁴C-labeled this compound to the buffer solutions in sterile test vessels to achieve a low concentration (typically < half the water solubility).

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the study if needed) to exclude photodegradation.[2]

-

Sampling and Analysis: At various time points, take aliquots from the solutions and analyze them for the parent compound and any degradation products using LSC and chromatographic methods (HPLC or TLC).

-

Data Analysis: Determine the degradation rate constant and calculate the hydrolysis half-life for each pH level.

Visualizations

References

- 1. This compound (Ref: OMS 1999) [sitem.herts.ac.uk]

- 2. fao.org [fao.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. Photochemical behavior of this compound and λ-cyhalothrin in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Degradation of this compound, phoxim and their mixture by soil microbes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chiral pyrethroid insecticide this compound and its metabolite: enantiomeric separation and pharmacokinetic degradation in soils by reverse-phase high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. scialert.net [scialert.net]

- 13. mdpi.com [mdpi.com]

- 14. This compound (UK PID) [inchem.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. eppltd.com [eppltd.com]

Fenpropathrin CAS number and IUPAC nomenclature

An In-depth Technical Guide to Fenpropathrin (B1672528)

Core Identification

-

CAS Number : 39515-41-8 (for the stereochemically unstated molecule), 64257-84-7 (for the racemate)[1][2][3].

-

IUPAC Nomenclature : (RS)-α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate[1][2].

Physicochemical Properties

This compound is a synthetic pyrethroid insecticide and acaricide. The technical grade product is a yellow-brown solid or liquid with a faint characteristic odor.

| Property | Value |

| Molecular Formula | C₂₂H₂₃NO₃ |

| Molecular Weight | 349.43 g/mol |

| Physical State | Yellow-brown solid or liquid |

| Melting Point | 45-50 °C (technical grade) |

| Vapor Pressure | 2.15 x 10⁻⁶ Pa |

| Water Solubility | 1.4 x 10⁻⁵ g/L at 25°C |

| Solubility in Organic Solvents (at 25°C) | Cyclohexanone: 950 g/LMethanol: 266 g/LXylene: 860 g/L |

| Octanol/Water Partition Coefficient (log P) | 6.0 ± 0.20 |

Mode of Action

This compound is a Type II synthetic pyrethroid that acts as a contact and ingestion insecticide. Its primary mode of action involves the disruption of nerve function in insects. It interferes with the kinetics of voltage-gated sodium channels, leading to prolonged channel opening, which results in repetitive nerve firing, paralysis, and ultimately, the death of the pest. The presence of an α-cyano group classifies it as a Type II pyrethroid, which is generally more potent in depolarizing insect nerves than Type I pyrethroids.

Caption: Mode of action of this compound on insect nerve cells.

Synthesis and Manufacturing Process

This compound is commercially synthesized through a multi-step chemical process. A common method involves the esterification of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with cyano(3-phenoxyphenyl)methanol.

Caption: General workflow for the chemical synthesis of this compound.

Toxicological Profile

This compound is classified as moderately hazardous. Signs of acute toxicity are characteristic of pyrethroid poisoning and include neurotoxic effects such as tremors, ataxia, and convulsions.

Acute Toxicity Data

| Species | Route | LD₅₀ / LC₅₀ Value |

| Rat (Male) | Oral | 54.0 - 67 mg/kg bw |

| Rat (Female) | Oral | 48.5 - 58 mg/kg bw |

| Mouse | Oral | 58 - 67 mg/kg bw |

| Rainbow Trout | 24 hr | LC₅₀: 8.6 - 77 µg/L |

| Bluegill Sunfish | 48 hr | LC₅₀: 1.95 µg/L |

Metabolism and Excretion

In mammals, this compound is rapidly metabolized and excreted. Following oral administration in rats, absorption is quick, with approximately 97% of the dose eliminated within 48 hours, primarily through urine (about 56%) and feces (about 40%). The primary metabolic pathway involves the cleavage of the ester bond, followed by hydroxylation and conjugation of the resulting acid and alcohol moieties.

Caption: Proposed metabolic pathway of this compound in mammals.

Environmental Fate

This compound degrades in the environment through biotic and abiotic processes.